6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide derivatives involves a series of chemical reactions to achieve the desired structure. A study by Ur et al. (2004) details the synthesis of new compounds with the 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide structure, elucidated through various spectral and elemental analyses (Ur, Cesur, Birteksoez, & Otük, 2004).
Molecular Structure Analysis
The molecular structure of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide derivatives is characterized using advanced spectroscopic techniques. These techniques, including UV, IR, 1H-NMR, 13C-NMR, 1H-13C-COSY, and mass spectra, provide detailed insights into the molecular configuration and bonding of the compound (Ur, Cesur, Birteksoez, & Otük, 2004).
Chemical Reactions and Properties
The chemical reactions involving 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide derivatives often aim at exploring their potential bioactivity. For instance, the antimicrobial activities of these compounds have been tested against a range of microorganisms, demonstrating selective efficacy (Ur, Cesur, Birteksoez, & Otük, 2004).
Scientific Research Applications
Antimicrobial Activities : A study by Ur et al. (2004) synthesized derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide and tested them for antimicrobial activity against various bacteria and fungi. Only specific derivatives showed activity against Staphylococcus epidermidis (Ur, Cesur, Birteksoez, & Otük, 2004).
Antituberculous Properties : Cesur et al. (2002) explored the antituberculous properties of derivatives of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide, inspired by the structural analogy to isoniazid, a principal drug for tuberculosis treatment (Cesur, Cesur, Guner, & Kasimogullari, 2002).
Antiinflammatory and Analgesic Activities : Research by Abignente et al. (1983) involved the synthesis of derivatives with potential antiinflammatory, analgesic, and antipyretic activities. The study evaluated the ulcerogenic potential of these compounds (Abignente, de Caprariis, Sacchi, Marmo, Berrino, & Matera, 1983).
Antisecretory Agents : A study by Kosáry et al. (1989) synthesized pyridylthiazole and 2-methylimidazo[1,2-a]pyridine derivatives, including compounds related to 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, for their anticholinergic antisecretory activity (Kosáry, Kasztreiner, & Andrási, 1989).
Synthesis of Functionalized Derivatives : Peterlin-Mašič et al. (2000) reported the synthesis of primary and secondary amide derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, exploring the potential for various biomedical applications (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).
Evaluation as Methimazole Prodrugs : Coburn et al. (1981) evaluated mesoionic derivatives of 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones, including 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide, as potential novel prodrugs of methimazole (Coburn, Taylor, & Wright, 1981).
Antisecretory Activity in Antiulcer Agents : Andreani et al. (2000) synthesized derivatives related to 6-Methylimidazo[2,1-b]thiazole showing significant antisecretory activity, relevant in the development of antiulcer agents (Andreani, Leoni, Locateur, Morigi, Rambaldi, Simon, & Senn-Bilfinger, 2000).
Green Synthesis Approach : Kadam et al. (2016) described a microwave-assisted, solvent-free synthesis of 6-Methylimidazo[2,1-b]thiazole-2-carbohydrazide derivatives, highlighting an environmentally friendly approach (Kadam, Ambhore, Gaikwad, Kamble, Hese, Hebade, & Dawane, 2016).
properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-5(6(12)10-8)11-2-3-13-7(11)9-4/h2-3H,8H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZKHDAKWWKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327356 | |
Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
CAS RN |
161563-79-7 | |
Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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